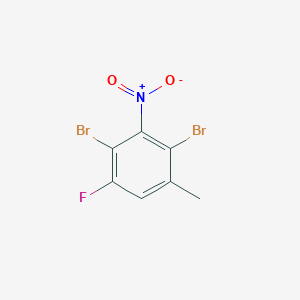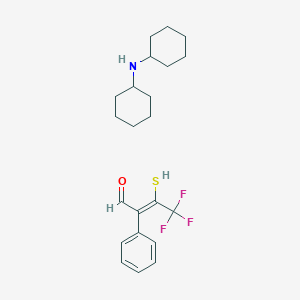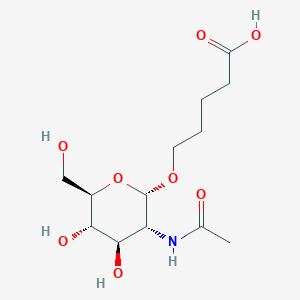
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. This compound plays a significant role in the field of biochemistry due to its involvement in various biochemical and physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid can be synthesized through several methods. One common approach involves the glycosylation of pentanoic acid derivatives with beta-D-galactopyranosyl donors under acidic or basic conditions. The reaction typically requires the use of protecting groups to ensure selective glycosylation and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the galactopyranosyl moiety to pentanoic acid derivatives, resulting in high yields and specificity. This method is preferred for large-scale production due to its efficiency and environmentally friendly nature.
化学反応の分析
Types of Reactions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The galactopyranosyl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学的研究の応用
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling pathways and interactions with proteins.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical products.
作用機序
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid interacts with various proteins, enzymes, and other molecules in the body. It has been found to affect the expression of genes in cells and the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. The compound’s interaction with cell signaling pathways can influence cellular functions and physiological processes.
類似化合物との比較
Similar Compounds
Peracetylated GalNAc Pentenoic Acid: Similar in structure but contains acetylated amino groups.
beta-D-Galactopyranuronic acid: Shares the galactopyranosyl moiety but differs in the presence of a uronic acid group.
Uniqueness
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific role in the biosynthesis of galactolipids, galactosylceramides, and galactosylglycerols. Its ability to interact with various proteins and enzymes makes it a valuable compound for studying biochemical and physiological processes.
特性
IUPAC Name |
5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-JZFGAJAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B6310412.png)






